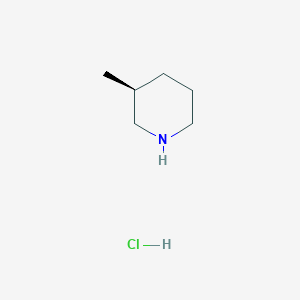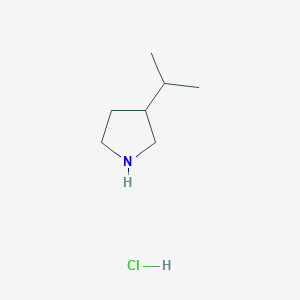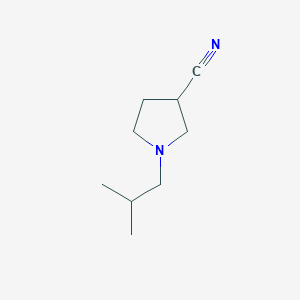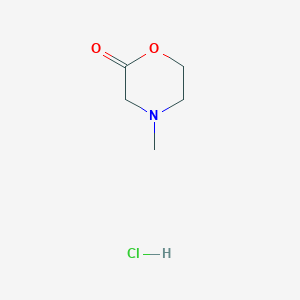
(S)-3-Methylpiperidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cocrystal Formation
Bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a related compound to (S)-3-Methylpiperidine hydrochloride, has been explored for its cocrystal formation properties. These cocrystals belong to the monoclinic system with distinct space groups and feature various types of substituted piperidinium molecules. X-ray diffraction experiments have confirmed the disorder in these molecules, which form independent homoconjugated cations with short asymmetrical and symmetrical OHO hydrogen bonds (Dega-Szafran et al., 2006).
Mannich Base Formation
3-Methylpiperidine, closely related to (S)-3-Methylpiperidine hydrochloride, is used in the formation of Mannich bases. These bases are synthesized by condensing 3-Methylpiperidine with different ketones and paraformaldehyde. The hydrochlorides of these Mannich bases have been studied for their solubility in various solvents (Sun, 1962).
NMR Spectroscopy Studies
NMR spectroscopy has been employed to study the conformations of derivatives of 4-hydroxy-1-methylpiperidine betaine hydrochlorides. These studies help in understanding the differentiation of conformers and the shielding effects caused by different groups attached to the piperidinium ring (Dega-Szafran et al., 2006).
Vibrational Spectra Analysis
The vibrational spectra of polymorphic 4-hydroxy-1-methylpiperidine betaine hydrochlorides have been theoretically and experimentally studied. These analyses involve comparing calculated frequencies with solid FTIR and Raman spectra, providing insights into molecular geometries and interactions (Szafran et al., 2008).
Cholinergic Agonist Research
Derivatives of 1-methyl-3- and 4-acetoxypiperidine, which share structural similarities with (S)-3-Methylpiperidine hydrochloride, have been identified as cholinergic agonists. Their activity as substrates for acetylcholinesterase has been noted, with sulphonium compounds showing significantly higher activity than their nitrogen analogues (Lambrecht, 1976).
Liquid Chromatography-Tandem Mass Spectrometric Method
A study was conducted to develop a method for the quantitative determination of a compound structurally related to (S)-3-Methylpiperidine hydrochloride in plasma. This involved the use of automated 96-well plate protein precipitation for sample processing (Yang et al., 2004).
Hydrodenitrogenation Studies
Research on the hydrodenitrogenation mechanism of 2-methylpiperidine, closely related to (S)-3-Methylpiperidine hydrochloride, provides insights into the reaction pathways and intermediates formed on different catalysts. This study contributes to understanding chemical processes involving piperidine derivatives (Oyama & Lee, 2005).
Water-induced Aggregation Studies
The behavior of N-methylpiperidine in water, showing characteristics similar to those expected of (S)-3-Methylpiperidine hydrochloride, demonstrates the potential of such compounds in studying hydrophobic hydration and aggregation phenomena in aqueous solutions (Marczak et al., 2013).
Structure-Activity Relationship Studies
The influence of halide anions on the molecular structure of compounds similar to (S)-3-Methylpiperidine hydrochloride has been investigated. This research aids in understanding the role of counter-ions in the molecular structure and behavior of piperidine derivatives (Szafran et al., 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(3S)-3-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJAKMCTWBGMNQ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Methylpiperidine hydrochloride | |
CAS RN |
155797-02-7 | |
| Record name | (3S)-3-methylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/structure/B1431261.png)
![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)



![2-Phenyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide](/img/structure/B1431269.png)